Dolichodial

Descripción

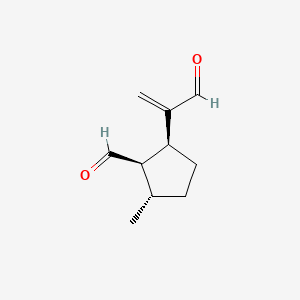

Structure

3D Structure

Propiedades

Número CAS |

5951-57-5 |

|---|---|

Fórmula molecular |

C10H14O2 |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

(1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-7,9-10H,2-4H2,1H3/t7-,9+,10+/m0/s1 |

Clave InChI |

BORBLDJNKYHVJP-FXBDTBDDSA-N |

SMILES |

CC1CCC(C1C=O)C(=C)C=O |

SMILES isomérico |

C[C@H]1CC[C@@H]([C@@H]1C=O)C(=C)C=O |

SMILES canónico |

CC1CCC(C1C=O)C(=C)C=O |

Otros números CAS |

60478-52-6 5951-57-5 |

Sinónimos |

dolichodial |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Dolichodial: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichodial, a cyclopentanoid monoterpene dialdehyde, has garnered significant interest within the scientific community for its diverse biological activities, including insecticidal and defensive properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in both the plant and animal kingdoms. It offers a thorough examination of experimental protocols for the extraction, isolation, and quantitative analysis of this valuable natural product. Furthermore, this guide elucidates the intricate biosynthetic pathway leading to the formation of this compound, providing a foundation for potential synthetic biology and metabolic engineering applications.

Natural Sources of this compound

This compound and its isomers are not widespread in nature but are found in specific and distinct biological sources. Its natural occurrences can be broadly categorized into two main groups: the plant kingdom, specifically within the essential oils of certain Lamiaceae species, and the animal kingdom, as a key component of the defensive secretions of various ant species.

Plant Sources

The most well-documented plant source of this compound is Teucrium marum, commonly known as cat thyme. This plant, belonging to the Lamiaceae family, produces a variety of volatile compounds, with this compound being a significant constituent of its essential oil.

Insect Sources

This compound is a prominent defensive compound in numerous species of ants, particularly within the subfamily Dolichoderinae. These ants secrete this compound from their pygidial glands as a defense mechanism against predators and competing ant species. Notable ant species known to produce this compound include:

-

Argentine Ant (Linepithema humile) : This invasive species utilizes this compound in its potent defensive secretions.[1]

-

Iridomyrmex species : Several species within this genus, such as the Australian meat ant (Iridomyrmex purpureus), are known to produce iridoids like this compound.

-

Dolichoderus species : Ants of this genus, including Dolichoderus clarki and Dolichoderus pustulatus, also employ this compound in their chemical defense arsenal.[2]

Quantitative Analysis of this compound from Natural Sources

The concentration of this compound can vary significantly depending on the source organism, its geographical location, and environmental factors. The following table summarizes available quantitative data on this compound content from a prominent plant source. Quantitative data from insect sources remains a subject of ongoing research.

| Natural Source | Plant/Animal Part | Method of Analysis | This compound Content (%) | Reference |

| Teucrium marum | Essential Oil | GC/MS | 9.38 | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from its natural sources.

Extraction of this compound

This protocol is adapted for the extraction of essential oils rich in volatile compounds like this compound.

Materials and Equipment:

-

Fresh or dried aerial parts of Teucrium marum

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle or hot plate

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Finely chop or grind the fresh or dried aerial parts of Teucrium marum to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Place the ground plant material into the biomass flask.

-

Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its capacity and begin heating to generate steam.

-

Distillation: Pass the steam through the biomass flask. The steam will volatilize the essential oils, including this compound, from the plant material.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil, in a collection vessel.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate fully, and then carefully drain off the lower aqueous layer.

-

Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

This protocol is suitable for the extraction of defensive secretions containing this compound from ants.

Materials and Equipment:

-

Live or frozen ant specimens (Iridomyrmex or Dolichoderus species)

-

Hexane or Dichloromethane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Pipettes

-

Rotary evaporator or nitrogen stream

-

Gas chromatography-mass spectrometry (GC-MS) vials

Procedure:

-

Sample Collection: Collect a known number or weight of ants in a glass vial.

-

Extraction: Add a measured volume of hexane or dichloromethane to the vial, ensuring the ants are fully submerged. For cuticular compounds, a brief rinse of 1-2 minutes is sufficient. For glandular contents, the ants can be crushed in the solvent.

-

Agitation: Vortex the vial for 2-5 minutes to facilitate the extraction of the chemical compounds into the solvent.

-

Separation: Carefully pipette the solvent extract into a clean vial, leaving the ant bodies behind.

-

Concentration: Concentrate the extract to a smaller volume or to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for analysis.

-

Storage: Store the extract at -20°C until analysis.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general approach for the purification of this compound from a complex mixture, such as an essential oil. Method optimization will be required based on the specific sample matrix.

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Crude extract containing this compound

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Analytical Method Development: Develop an analytical HPLC method on a C18 column to determine the optimal mobile phase conditions (e.g., gradient of water and acetonitrile) for the separation of this compound from other components in the extract. Monitor the elution profile using a UV detector.

-

Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

-

Sample Loading: Dissolve the crude extract in the initial mobile phase and inject it onto the preparative column.

-

Fraction Collection: Collect fractions corresponding to the elution time of this compound as determined in the analytical method development.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject a known volume of the sample extract into the GC-MS under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the iridoid biosynthetic pathway, which originates from the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key enzymatic steps leading from GPP to iridodial, a direct precursor of this compound, have been elucidated.

The biosynthesis proceeds as follows:

-

Geraniol Synthase (GES): Geranyl pyrophosphate (GPP) is converted to geraniol.

-

Geraniol-8-hydroxylase (G8H): Geraniol is hydroxylated to form 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): 8-hydroxygeraniol is oxidized to 8-oxogeranial.

-

Iridoid Synthase (ISY): This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form iridodial. Iridodial can then exist in equilibrium with its cyclized lactol form, nepetalactol. This compound is a stereoisomer of iridodial.

Conclusion

This technical guide has provided a detailed overview of the natural sources, quantitative analysis, experimental protocols for extraction and isolation, and the biosynthetic pathway of this compound. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, chemical ecology, and drug development, facilitating further investigation into the promising biological activities and potential applications of this intriguing iridoid. The elucidation of its biosynthetic pathway opens new avenues for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches.

References

An In-depth Technical Guide to Dolichodial: Structure, Properties, and Biological Significance

Abstract

Dolichodial is a naturally occurring iridoid monoterpenoid characterized by its bicyclic structure and two aldehyde functional groups. First isolated from ants of the Dolichoderus and Iridomyrmex genera, it is a key component of the defensive secretions of various insects and is also found in the essential oils of certain plants.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and known biological roles of this compound. It includes detailed experimental protocols for its synthesis, isolation, and characterization, designed for researchers in natural products chemistry, chemical ecology, and drug development.

Chemical Structure and Stereoisomerism

This compound is a monocyclic monoterpene containing a cyclopentane ring with three stereocenters, giving rise to four possible diastereomeric pairs of enantiomers.[2] The core structure is 2-formyl-3-methyl-α-methylene-cyclopentaneacetaldehyde.[1] The specific stereochemistry defines its different natural isomers, which include this compound, anisomorphal, and peruphasmal.[2]

The relationship and nomenclature of these stereoisomers are critical for understanding their biological specificity and natural distribution.

Table 1: Stereoisomers of this compound

| Name | Stereochemical Configuration | CAS Number | Primary Natural Source (Example) |

| (-)-Dolichodial | (1S,2R,3S) | 60478-52-6 | Dolichoderus and Iridomyrmex ants |

| (+)-Dolichodial | (1R,2S,3R) | 5951-57-5 | Teucrium marum (Cat Thyme) |

| (+)-Anisomorphal | (1S,2S,5S) | 3671-76-9 | Anisomorpha buprestoides (Walking stick insect) |

| Peruphasmal | (1R,2S,5R) | 1127-67-9 | Peruphasma schultei (Walking stick insect) |

This table summarizes the major, well-characterized isomers. Other stereoisomers may exist.

Physicochemical Properties

The physicochemical properties of this compound are essential for its isolation, characterization, and potential formulation. While experimentally determined data is limited, various properties have been calculated and are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Identifiers | |||

| Molecular Formula | C₁₀H₁₄O₂ | - | PubChem[1] |

| Molar Mass | 166.22 | g·mol⁻¹ | PubChem[1] |

| IUPAC Name | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | - | PubChem[1] |

| Physical Properties | |||

| Boiling Point | 96 (at 2 mmHg) | °C | Wikipedia |

| State | Liquid | - | Wikipedia |

| Calculated Properties | |||

| XLogP3 | 1.5 | - | PubChem[1] |

| Hydrogen Bond Donors | 0 | - | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | - | PubChem[1] |

| Rotatable Bond Count | 3 | - | PubChem[1] |

| Exact Mass | 166.099379685 | Da | PubChem[1] |

| Polar Surface Area | 34.1 | Ų | PubChem[1] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role in chemical ecology as a defensive agent for several insect species. It functions as a potent irritant and repellent against predators. While this bioactivity is well-established, specific quantitative data, such as LC₅₀ or IC₅₀ values against specific organisms or cell lines, are not widely reported in the literature.

The precise molecular mechanism of action and any associated signaling pathways for this compound have not been fully elucidated. It is hypothesized that the high reactivity of its two aldehyde groups may contribute to its irritant properties through non-specific interactions with proteins and other biomolecules of potential predators. However, specific receptor targets or signaling cascades have yet to be identified.

The diagram below illustrates a generalized workflow for screening natural products like this compound for potential bioactivities, a crucial step toward understanding their pharmacological potential.

Caption: A generalized workflow for the discovery of bioactive natural products.

Experimental Protocols

Protocol for Isolation from a Natural Source (General)

This protocol is a generalized procedure for the extraction and isolation of iridoids like this compound from plant or insect material.

-

Material Preparation : Collect and freeze-dry the biological material (e.g., leaves of Teucrium marum or defensive glands of Dolichoderus ants) to remove water.

-

Extraction :

-

Grind the dried material into a fine powder.

-

Perform a solvent extraction using a non-polar solvent like dichloromethane or hexane to isolate lipophilic compounds, including this compound.[3]

-

The extraction can be done via maceration or soxhlet extraction for several hours.

-

Filter the resulting mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude oil extract.

-

-

Purification :

-

Subject the crude extract to column chromatography using silica gel.

-

Elute with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., vanillin-sulfuric acid) to visualize the compounds.

-

Combine fractions containing the compound of interest (identified by its Rf value and comparison to a standard, if available).

-

-

Final Purification :

-

Perform further purification using High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column to achieve high purity.

-

The final pure compound should be stored in a non-polar solvent under an inert atmosphere to prevent oxidation of the aldehyde groups.

-

Protocol for Chemical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for identifying volatile compounds like this compound in complex mixtures.[3]

-

Sample Preparation : Dilute the purified compound or crude extract in a volatile solvent (e.g., dichloromethane) to an appropriate concentration (approx. 1 mg/mL).

-

GC-MS System : Use a GC-MS system equipped with a non-polar capillary column (e.g., TG-5MS).

-

GC Conditions :

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

-

Mass Range : Scan from m/z 40 to 550.

-

-

Data Analysis : Identify this compound by its retention time and by comparing its mass spectrum to spectral libraries (e.g., NIST, WILEY). The fragmentation pattern will be characteristic of the iridoid structure.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the precise chemical structure and stereochemistry of the isolated compound.

-

Sample Preparation : Dissolve 5-10 mg of the highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Spectra Acquisition :

-

Acquire ¹H NMR spectrum to identify proton environments. Key signals would include those for the two aldehyde protons, vinyl protons, and aliphatic protons on the cyclopentane ring.[5]

-

Acquire ¹³C NMR and DEPT spectra to identify the number and type of carbon atoms (CH₃, CH₂, CH, C). Expect signals for two carbonyl carbons and two olefinic carbons.[6]

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the complete structural assignment.[7]

-

-

Data Analysis : Assign all proton and carbon signals and compare the chemical shifts and coupling constants to literature values for known this compound isomers to confirm the specific stereoisomer isolated.

Protocol for Total Synthesis

The total synthesis of this compound isomers is a complex process often starting from a chiral precursor like citronellal. The following diagram outlines a conceptual workflow for a multi-step synthesis of a natural product.

References

- 1. This compound | C10H14O2 | CID 442422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of Dolichodial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichodial, a naturally occurring iridoid dialdehyde, and its stereoisomers represent a class of compounds with significant, yet not fully elucidated, biological activities. Found in the essential oils of various plants and the defensive secretions of certain insects, these monoterpenes exhibit a range of effects, including insecticidal, antimicrobial, and cytotoxic properties. The stereochemistry of this compound is complex, with multiple chiral centers giving rise to several stereoisomers, each with potentially unique chemical characteristics and biological functions. This technical guide provides a comprehensive overview of the known stereoisomers of this compound, their physicochemical properties, and a summary of their reported biological activities. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also presented to facilitate further research and development in this area.

Introduction to this compound and its Stereoisomers

This compound is a monoterpene characterized by a cyclopentane ring functionalized with two aldehyde groups. Its structure contains three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The primary named diastereomers of this compound are anisomorphal and peruphasmal. These compounds are of interest to researchers due to their presence in natural sources and their potential as lead compounds in drug discovery and agrochemical development. The subtle differences in the three-dimensional arrangement of atoms among these stereoisomers can lead to significant variations in their biological activities, a common phenomenon in pharmacology and toxicology.

Physicochemical Properties

The separation and characterization of individual this compound stereoisomers are challenging, and as a result, comprehensive physicochemical data for each pure isomer is limited in the publicly available literature. The data presented below is a compilation of available information.

| Property | This compound (Stereoisomer Mixture/Unspecified) | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Boiling Point | 96 °C at 2 mmHg | |

| Optical Rotation ([α]D) | [α]D²⁵ = -62.02° (c 0.99, CH₂Cl₂) and +66.72° (c 1.06, CH₂Cl₂) have been reported for mixtures, suggesting the presence of enantiomers with significant optical activity. |

Known Stereoisomers of this compound

The main stereoisomers of this compound identified in nature include:

-

This compound: The initially discovered compound in this class.

-

Anisomorphal: A diastereomer of this compound, notably found as a major component in the defensive spray of the southern walkingstick insect, Anisomorpha buprestoides.

-

Peruphasmal: Another diastereomer, also identified in the defensive secretions of walking stick insects.

The IUPAC names and Chemical Abstracts Service (CAS) numbers for some of the stereoisomers are provided in the table below.

| Stereoisomer Name | IUPAC Name | CAS Number |

| (-)-Dolichodial | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 60478-52-6 |

| (+)-Dolichodial | (1S,2R,5R)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 5951-57-5 |

| (+)-Anisomorphal | (1S,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 3671-76-9 |

| (-)-Anisomorphal | (1R,2R,5R)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 1127-66-8 |

| Peruphasmal | (stereochemistry may vary) | 1127-67-9 |

Biological Activities

While the biological activities of this compound and its stereoisomers are an area of active research, quantitative and comparative data for individual, purified stereoisomers are sparse in the literature. The following sections summarize the currently known activities.

Insecticidal Activity

Anisomorphal is the most studied stereoisomer in this context, being a potent component of the chemical defense spray of the walkingstick insect Anisomorpha buprestoides. This secretion is a powerful irritant to predators. However, specific LD₅₀ values from comparative studies on different insect species for each stereoisomer are not well-documented in the searched literature.

Antimicrobial Activity

The antimicrobial properties of essential oils containing this compound and its stereoisomers have been noted. However, specific Minimum Inhibitory Concentration (MIC) values for the purified stereoisomers against a range of bacterial and fungal pathogens are not available in the reviewed literature.

Cytotoxic Activity

There is a general interest in the cytotoxic potential of natural products, including iridoids. However, specific IC₅₀ values for this compound, anisomorphal, or peruphasmal against various cancer cell lines have not been found in the performed searches.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound and its stereoisomers remain largely uninvestigated. For insecticidal activity, it is plausible that these compounds interact with insect-specific neuroreceptors, such as GABA or octopamine receptors, which are common targets for insecticides. However, direct evidence for the interaction of this compound stereoisomers with these or other receptors is currently lacking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its stereoisomers.

Isolation of this compound Stereoisomers by Steam Distillation

This protocol is a general guideline for the extraction of essential oils containing this compound from plant material, such as Teucrium marum.

Materials:

-

Fresh or dried plant material

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Distilled water

-

Heating mantle or hot plate

Procedure:

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume.

-

Place the plant material into the biomass flask.

-

Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the boiling flask to generate steam.

-

The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture will then travel to the condenser.

-

Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate and store it in a dark, airtight container at low temperature.

Caption: Workflow for the isolation of essential oils via steam distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture like an essential oil.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Helium carrier gas

-

Appropriate GC column (e.g., HP-5ms)

-

Essential oil sample

-

Solvent (e.g., hexane or dichloromethane)

Procedure:

-

Prepare a dilute solution of the essential oil sample in a suitable solvent.

-

Inject a small volume of the sample into the GC.

-

The sample is vaporized and carried by the helium gas through the GC column.

-

The different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As each compound elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

The identity of each compound can be determined by comparing its mass spectrum to a library of known spectra (e.g., NIST).

Caption: General workflow for GC-MS analysis of essential oil components.

Insecticidal Bioassay (Leaf-Dipping Method)

This method is commonly used to assess the contact toxicity of a compound to phytophagous insects.

Materials:

-

Test compounds (this compound stereoisomers)

-

Solvent (e.g., acetone)

-

Surfactant (e.g., Triton X-100)

-

Fresh leaves from a host plant

-

Test insects

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Prepare a series of concentrations of each test compound in the solvent, with a small amount of surfactant to ensure even coating.

-

Dip fresh leaves into each test solution for a set amount of time (e.g., 10-30 seconds).

-

Allow the solvent to evaporate completely, leaving a residue of the test compound on the leaves.

-

Place the treated leaves into individual containers lined with moist filter paper.

-

Introduce a set number of test insects into each container.

-

Include a control group with leaves treated only with the solvent and surfactant.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, light).

-

Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Calculate the LD₅₀ value for each compound.

Antimicrobial Bioassay (Broth Microdilution Method for MIC Determination)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compounds

-

Solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in the solvent.

-

In a 96-well plate, perform serial dilutions of each compound in the broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Bioassay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value for each compound.

A Technical Guide to the Biosynthesis of Dolichodial in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dolichodial is a cyclopenanoid monoterpene, an iridoid with significant biological activities, including insect-repellent properties. While the complete biosynthetic pathway to this compound in plants has not been fully elucidated, substantial research into the biosynthesis of related iridoids, such as nepetalactone in Nepeta (catnip) species, provides a robust framework for understanding its formation. This technical guide synthesizes the current knowledge of the iridoid biosynthetic pathway, detailing the key enzymatic steps from the universal monoterpene precursor, geranyl pyrophosphate, to the core iridoid skeleton. We present quantitative data on key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug development.

The Core Iridoid Biosynthetic Pathway

The biosynthesis of iridoids, including the putative pathway for this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the core iridoid structure proceeds through several key enzymatic steps.[1] Although the specific enzymes for this compound synthesis are not yet identified, it is believed to share the initial steps with other well-characterized iridoids.[2]

The pathway begins with geranyl pyrophosphate (GPP), the precursor for all monoterpenes.[1]

-

GPP to Geraniol: Geraniol Synthase (GES) catalyzes the hydrolysis of GPP to form the acyclic monoterpene alcohol, geraniol. This is considered a critical gatekeeping step, diverting metabolic flux away from canonical monoterpenes and towards iridoid synthesis.[1]

-

Geraniol to 8-hydroxygeraniol: Geraniol is hydroxylated at the C8 position by Geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase (CYP).[2][3] This enzyme requires a partner cytochrome P450 reductase for its activity.[3]

-

8-hydroxygeraniol to 8-oxogeranial: The alcohol is then oxidized in a two-step process catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) to form the dialdehyde 8-oxogeranial.[2][4]

-

Cyclization to the Iridoid Skeleton: This is the hallmark step of iridoid biosynthesis. Iridoid Synthase (ISY), a non-canonical monoterpene cyclase, reductively cyclizes 8-oxogeranial.[4][5] ISY first catalyzes an NADPH-dependent 1,4-reduction of 8-oxogeranial to form a reactive enol intermediate.[6][7] This intermediate can then be cyclized, either spontaneously or through the action of other cyclases like Nepetalactol-related short-chain dehydrogenase (NEPS) or Major Latex Protein-like (MLPL) enzymes, to form various stereoisomers of nepetalactol and its open form, iridodial.[4][6]

From the central intermediate iridodial, a series of currently uncharacterized oxidation or reduction steps are hypothesized to lead to the formation of this compound.

Visual Pathway

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Enzyme Data

The characterization of biosynthetic enzymes provides crucial data for understanding pathway flux and for metabolic engineering efforts. Below is a summary of available kinetic and activity data for key enzymes in the iridoid pathway from various plant species.

| Enzyme | Species | Substrate | K_m (µM) | V_max (nmol/min) | Specific Activity (U/g) | Reference |

| G8H (CYP76F45) | Croton stellatopilosus | Geraniol | 0.066 | 4.60 | - | [8] |

| ISY (CrISY) | Catharanthus roseus | 8-oxogeranial | - | - | 6431.5 ± 60.7 | [9] |

| ISY (NmISY2) | Nepeta mussinii | 8-oxogeranial | - | - | - | [9] |

Note: U/g refers to units of activity per gram of purified enzyme. Data for a direct this compound-producing species is not yet available.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of techniques including gene identification, heterologous protein expression, enzyme assays, and in vivo functional analysis.

Heterologous Expression and Purification of Pathway Enzymes

This protocol is essential for producing sufficient quantities of pure, active enzymes for in vitro characterization. It typically involves expressing a candidate gene in a host system like E. coli.

Caption: Workflow for heterologous expression and purification.[10]

Methodology:

-

Gene Identification & Cloning: Candidate genes (e.g., GES, G8H, ISY) are identified from plant transcriptome data based on homology to known iridoid biosynthetic genes.[1][5] The coding sequence is amplified from cDNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Expression: The vector is transformed into an expression host strain like E. coli BL21(DE3). The culture is grown to a suitable optical density (OD₆₀₀ ~0.6-0.8) and protein expression is induced (e.g., with IPTG) at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble protein fraction is separated by centrifugation and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE. Protein concentration is determined using a method like the Bradford assay.[10]

In Vitro Enzyme Assays

Enzyme assays are performed to confirm the function of the purified protein and to determine its kinetic properties.

Iridoid Synthase (ISY) Assay Protocol: This assay typically measures the consumption of the substrate (8-oxogeranial) and the cofactor (NADPH), or the formation of products (iridodial/nepetalactol).[7]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MOPS, pH 7.5, 100 mM NaCl).[7]

-

Cofactor Addition: Add the cofactor NADPH to a final concentration of 1 mM.[7]

-

Enzyme Addition: Add a known amount (e.g., 2.5-5 mg) of the purified ISY enzyme.[7]

-

Reaction Initiation: Initiate the reaction by adding the substrate, 8-oxogeranial (e.g., 500 µM), dissolved in a co-solvent like tetrahydrofuran (THF) to aid solubility.[7] A negative control reaction is run without the enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) overnight.[7]

-

Product Extraction: Stop the reaction and extract the products by adding an equal volume of an organic solvent like hexane or dichloromethane and vortexing.[5][7]

-

Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.[5] Alternatively, reaction rates can be measured in real-time by spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm.[5][10]

In Vivo Gene Function Analysis

To confirm the role of a gene within the plant, in vivo techniques such as transient expression in protoplasts or virus-induced gene silencing (VIGS) are employed.

Protoplast Transient Expression Assay: This system allows for rapid functional characterization of genes in plant cells.[11]

Caption: Workflow for protoplast transient expression assay.

Methodology:

-

Protoplast Isolation: Young, healthy leaf tissue is finely sliced and incubated in an enzyme solution containing cellulase and macerozyme in an osmoticum like mannitol to digest the cell walls.[12] Protoplasts are released and then purified by filtration and centrifugation.[12][13]

-

Transfection: A plasmid containing the gene of interest (and often a reporter like GFP) is mixed with the purified protoplasts. Polyethylene glycol (PEG) is added to facilitate the uptake of the plasmid DNA into the cells.[14][15]

-

Incubation: The transfected protoplasts are incubated for 12-36 hours to allow for gene expression.[13]

-

Analysis: The effect of the expressed gene can be analyzed in several ways:

-

Metabolite Profiling: Substrates can be fed to the protoplasts, and the production of new metabolites can be measured by LC-MS or GC-MS.

-

Subcellular Localization: If the protein is tagged with a fluorescent marker (e.g., GFP), its location within the cell can be visualized using fluorescence microscopy.[11]

-

Gene Regulation Studies: The effect of expressing a transcription factor on downstream pathway genes can be measured by qRT-PCR.[13]

-

Virus-Induced Gene Silencing (VIGS): VIGS is a reverse genetics tool used to transiently silence target genes in plants, allowing for the observation of the resulting phenotype.[16] In the context of iridoid biosynthesis in Nepeta cataria, silencing GES and ISY has been shown to significantly decrease the accumulation of nepetalactones, confirming their in planta role.[16][17]

Conclusion and Future Directions

The biosynthesis of iridoids is a complex and fascinating pathway that produces a diverse array of bioactive molecules. While the core enzymatic steps leading to the formation of the iridoid skeleton are now well-established, the specific downstream enzymes that tailor this scaffold to produce molecules like this compound remain unknown. Future research will undoubtedly focus on identifying these missing oxidoreductases and other modifying enzymes in this compound-producing plants. The application of the experimental protocols detailed in this guide—from gene discovery and in vitro characterization to in vivo functional analysis—will be paramount to fully elucidating this pathway. A complete understanding will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering and synthetic biology-based production of valuable iridoids for pharmaceutical and agricultural applications.

References

- 1. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. race.nstru.ac.th [race.nstru.ac.th]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids [frontiersin.org]

- 12. Highly Efficient Protoplast Isolation and Transient Expression System for Functional Characterization of Flowering Related Genes in Cymbidium Orchids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 15. Frontiers | Highly Efficient Leaf Base Protoplast Isolation and Transient Expression Systems for Orchids and Other Important Monocot Crops [frontiersin.org]

- 16. repo.uni-hannover.de [repo.uni-hannover.de]

- 17. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Dolichodial from Insects: A Technical Guide

Abstract

Dolichodial, a volatile iridoid compound, is a significant semiochemical found in various insect species, particularly within the ant genus Dolichoderus. First identified in Dolichoderus acanthoclinea Clarki, this dialdehyde plays a crucial role in the chemical ecology of these insects, acting as a defensive agent and alarm pheromone.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from insect sources. It is intended for researchers, scientists, and drug development professionals interested in the chemical biology of insect-derived natural products. The guide details experimental protocols for extraction and purification, summarizes the current understanding of its biosynthesis, and presents methods for its analytical characterization.

Introduction

Insects are a prolific source of bioactive compounds with diverse chemical structures and biological activities.[2][3][4][5] Among these, the iridoids represent a class of monoterpenoids characterized by a cyclopentanopyran skeleton. While extensively studied in plants, the biosynthesis and ecological roles of iridoids in insects are areas of growing research interest. This compound, α-(2-formyl-3-methylcyclopentyl)acraldehyde, is a prominent example of an insect-derived iridoid.[1] Its discovery and synthesis have paved the way for further investigations into the cyclopentanoid monoterpenes in insects. This guide aims to consolidate the available technical information on the discovery and isolation of this compound, providing a valuable resource for its further study and potential applications.

Discovery and Chemical Structure

This compound was first isolated from the ant species Dolichoderus acanthoclinea Clarki (Wheeler).[1] Its structure was elucidated as α-(2-formyl-3-methylcyclopentyl)acraldehyde.[1] The structural confirmation and its relationship to other cyclopentanoid monoterpenes were established through its conversion to iridodial and isoiridomyrmecin.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H14O2 | Implied from structure |

| Molar Mass | 166.22 g/mol | Calculated |

| Appearance | Volatile Oil | General knowledge |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like hexane, chloroform, and methanol. | Inferred from extraction methods |

Experimental Protocols

The isolation and purification of this compound from insects involve a multi-step process that includes extraction, fractionation, and purification. The following protocols are synthesized from general methods for the extraction of volatile and iridoid compounds from insects.

Extraction of this compound

Two primary methods are suitable for the extraction of the volatile this compound from insect material: steam distillation and solvent extraction.

3.1.1. Protocol for Steam Distillation

Steam distillation is an effective method for separating volatile compounds like this compound from non-volatile insect tissues.[6][7][8][9][10]

-

Sample Preparation: Whole insects or specific glands known to produce this compound (e.g., pygidial glands in Dolichoderus ants) are collected and can be fresh, frozen, or preserved in a non-polar solvent.

-

Apparatus Setup: A standard steam distillation apparatus is assembled, consisting of a steam generator, a sample flask, a condenser, and a collection flask.

-

Distillation Process:

-

The insect material is placed in the sample flask with a small amount of water.

-

Steam is passed through the sample flask, causing the volatile this compound to vaporize along with the water.

-

The vapor mixture is then passed through the condenser, where it cools and liquefies.

-

The distillate, containing an aqueous layer and an immiscible organic layer (the essential oil containing this compound), is collected in the collection flask.

-

-

Isolation: The organic layer containing this compound is separated from the aqueous layer using a separatory funnel. The organic extract is then dried over anhydrous sodium sulfate.

3.1.2. Protocol for Solvent Extraction

Solvent extraction is an alternative method that can be employed to extract this compound.

-

Sample Preparation: As with steam distillation, whole insects or specific glands are used. The material should be finely ground to increase the surface area for extraction.

-

Solvent Selection: A polar solvent such as methanol is generally recommended for the extraction of iridoids.

-

Extraction Procedure:

-

The ground insect material is macerated in methanol at room temperature for a specified period (e.g., 24 hours), with occasional agitation.

-

The mixture is then filtered to separate the solvent extract from the solid insect residue.

-

The extraction process can be repeated multiple times to ensure complete recovery of the compound.

-

The collected methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Column Chromatography

The crude extract obtained from either steam distillation or solvent extraction is a complex mixture of compounds and requires further purification. Column chromatography is a widely used technique for this purpose.[11][12]

-

Stationary Phase: Silica gel is the most common stationary phase for the separation of terpenoids.

-

Mobile Phase: A non-polar solvent or a gradient of solvents with increasing polarity is used as the mobile phase. For this compound, a gradient starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is recommended.

-

Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions.

-

Fraction Analysis: The composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing this compound with a high degree of purity are pooled together.

Analytical Characterization

The purified this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical tool for the identification and quantification of volatile semiochemicals like this compound from ants.[13][14]

-

Sample Preparation: A dilute solution of the purified this compound in a volatile solvent (e.g., hexane) is prepared.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 60°C and ramping up to 280°C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra are required to fully characterize the this compound molecule. While specific spectral data for this compound is not provided in the search results, general chemical shift regions for aldehydes and other functional groups can be predicted.[15][16]

-

¹H NMR: Expected signals would include those for the two aldehyde protons (likely in the 9-10 ppm region), olefinic protons, and aliphatic protons of the cyclopentane ring.

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons of the aldehyde groups (likely in the 190-200 ppm region), olefinic carbons, and aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17][18]

-

Expected Absorptions for this compound:

-

A strong C=O stretching absorption for the aldehyde functional groups, typically in the range of 1720-1740 cm⁻¹.

-

C-H stretching absorptions for the aliphatic and olefinic protons.

-

C=C stretching for the double bond.

-

Biosynthesis and Biological Activity

Biosynthesis of this compound

The biosynthesis of iridoids in insects is an area of ongoing research and is known to have evolved independently from the well-characterized pathways in plants. While a complete enzymatic pathway for this compound has not been fully elucidated, it is understood to be a monoterpene derived from the mevalonate pathway. The key enzymes likely involved are from classes such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases.

Caption: Hypothetical biosynthetic pathway of this compound in insects.

Biological Activity and Signaling Pathways

This compound is known to function as a defensive secretion and an alarm pheromone in Dolichoderus ants. However, specific signaling pathways in insects that are modulated by this compound have not been identified in the reviewed literature. General signaling pathways involved in insect immunity and development include the Toll, Imd, JAK-STAT, and insulin signaling pathways.[19][20][21][22][23] Further research is required to determine if this compound interacts with any of these or other signaling cascades.

Experimental Workflow Visualization

The overall process for the isolation and characterization of this compound from insects can be summarized in the following workflow.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from insect sources. While the foundational knowledge of its chemical structure and general methods for its extraction and purification are established, significant research opportunities remain. Future work should focus on obtaining quantitative yield data from various insect species, fully elucidating the enzymatic steps in its biosynthetic pathway, and investigating its specific biological activities and interactions with cellular signaling pathways. Such research will not only enhance our understanding of insect chemical ecology but may also unveil novel applications for this compound in fields such as pest management and drug discovery.

References

- 1. connectsci.au [connectsci.au]

- 2. Bioactive compounds and biological activity in edible insects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential health benefits of insect bioactive metabolites and consumer attitudes towards edible insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix | MDPI [mdpi.com]

- 9. The Characterization of Steam Distillation as an Extraction Method to Extract Volatile Compounds from Prunella vulgaris and the Investigation of Their Anti-Tumorous Effect [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. researchgate.net [researchgate.net]

- 19. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Eat to reproduce: a key role for the insulin signaling pathway in adult insects [frontiersin.org]

- 22. Regulatory Mechanisms of Cell Polyploidy in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of insect behavior via the insulin-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Iridoid Dolichodial: A Multifaceted Weapon in Insect Chemical Defense

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Dolichodial, a cyclopentanoid monoterpene, plays a significant and multifaceted role in the chemical defense strategies of various insect species. This iridoid, and its stereoisomers, serve as potent repellents and irritants against a range of predators. This in-depth technical guide synthesizes the current understanding of this compound's biological functions in insect defense, providing a comprehensive resource for researchers in chemical ecology, entomology, and for professionals engaged in the development of novel pest control agents and pharmaceuticals. The guide details the chemical properties, biosynthesis, and mode of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

In the perpetual arms race between predator and prey, insects have evolved a sophisticated arsenal of chemical defenses. Among the vast array of secondary metabolites employed, iridoids represent a significant class of compounds with potent biological activities. This compound, a dialdehyde monoterpene, has emerged as a key defensive agent for several insect species, most notably certain species of ants and walking stick insects.[1][2] Its volatile nature and reactive aldehyde functionalities contribute to its efficacy as a repellent and irritant, deterring potential attackers and ensuring the survival of the producing insect. This guide provides a detailed exploration of the biological role of this compound, focusing on its chemical characteristics, natural occurrence, biosynthesis, and the physiological mechanisms underlying its defensive properties.

Chemical Properties and Natural Occurrence

This compound is a cyclopentanoid monoterpene with the chemical formula C₁₀H₁₄O₂. It exists as several stereoisomers, including anisomorphal and peruphasmal, which are also found in the defensive secretions of insects.[1][3] The specific stereoisomers and their ratios can vary between different insect populations and even between different life stages of the same species, suggesting a complex and regulated biosynthesis.[3]

This compound is a prominent component of the defensive spray of the two-striped walking stick insect, Anisomorpha buprestoides.[1][3] When threatened, this insect can eject a potent, irritating spray from its prothoracic glands, which has been observed to repel predators such as ants and birds.[3][4] this compound is also utilized by several species of dolichoderine ants, where it functions as a component of their alarm pheromone, inducing panic and dispersal behavior in nestmates upon detection of a threat.[1]

Table 1: Natural Occurrence of this compound and its Stereoisomers in Insects

| Insect Species | Secretion Source | Compound(s) | Primary Defensive Function |

| Anisomorpha buprestoides (Two-striped walking stick) | Prothoracic glands | This compound, Anisomorphal, Peruphasmal | Repellent spray against predators (ants, birds)[3][4] |

| Linepithema humile (Argentine ant) | Pygidial gland | This compound, Iridomyrmecin | Alarm pheromone[1] |

| Dolichoderus acanthoclinea | Pygidial gland | This compound | Defensive secretion[2] |

Biosynthesis of this compound

The biosynthesis of iridoids in insects is a fascinating example of convergent evolution, having arisen independently from the well-characterized pathways in plants. The pathway to this compound and other iridoids in insects is believed to start from geranyl pyrophosphate (GPP), a common precursor in terpene biosynthesis.

Mode of Action and Biological Effects

The defensive efficacy of this compound stems from its potent irritant and repellent properties. The aldehyde functional groups are highly reactive and are thought to interact with nucleophilic residues in the proteins of predator sensory systems, leading to aversive behavioral responses.

Repellent and Antifeedant Activity

Behavioral assays have demonstrated the strong repellent and antifeedant effects of this compound against various predators. In Argentine ants, this compound is a key component of the alarm pheromone, triggering immediate and rapid dispersal.[1] The defensive spray of A. buprestoides, containing this compound and its isomers, has been shown to be a powerful deterrent to ants and birds.[4]

Table 2: Documented Biological Effects of this compound

| Target Organism | Effect | Reference |

| Ants (Linepithema humile) | Alarm, dispersal | [1] |

| Ants (general) | Repellency, irritation | [4] |

| Birds (Blue Jays) | Repellency | [4] |

Cellular and Molecular Mechanisms

The precise molecular targets of this compound are an active area of research. It is hypothesized that this compound and other reactive aldehydes may activate Transient Receptor Potential (TRP) channels, particularly the TRPA1 channel, which are known to be involved in the sensation of pain and irritation in response to electrophilic compounds.[5] Activation of these channels in the sensory neurons of a predator would lead to a noxious sensation, triggering an avoidance response.

Additionally, the reactivity of the aldehyde groups suggests potential interactions with other neuronal targets, such as GABA receptors, which are known to be modulated by a variety of small molecules and are critical for neurotransmission in insects.[6] However, direct evidence for the interaction of this compound with insect GABA receptors is currently lacking.

Experimental Protocols

Extraction and Purification of this compound from Insect Sources

A common method for obtaining this compound for analytical and bioassay purposes is through solvent extraction from the producing insects.

Protocol: Solvent Extraction of this compound from Anisomorpha buprestoides

-

Gland Dissection: Carefully dissect the prothoracic glands from adult A. buprestoides.

-

Extraction: Immerse the dissected glands in a minimal volume of a non-polar solvent such as hexane or dichloromethane in a glass vial.

-

Agitation: Gently agitate the vial for several minutes to facilitate the extraction of the defensive compounds.

-

Filtration: Filter the extract through a small plug of glass wool or a syringe filter (0.45 µm) to remove any solid debris.

-

Concentration: Concentrate the filtrate under a gentle stream of nitrogen gas to obtain the crude extract.

-

Purification (Optional): For higher purity, the crude extract can be subjected to preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in insect secretions.

Protocol: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program is typically used, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the components of the mixture.

-

Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio of the fragment ions is recorded.

-

Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve with a pure this compound standard.

Behavioral Bioassays

Protocol: Ant Repellency Bioassay

-

Arena: A circular arena (e.g., a petri dish) with a central release point.

-

Treatment: A filter paper disc treated with a known concentration of this compound in a suitable solvent is placed on one side of the arena. A control disc treated with the solvent alone is placed on the opposite side.

-

Ant Introduction: A single ant is introduced to the center of the arena.

-

Observation: The time the ant spends in each half of the arena and the number of times it crosses the midline are recorded over a set period.

-

Data Analysis: Statistical analysis is used to determine if there is a significant preference for the control side, indicating repellency.

Conclusion and Future Directions

This compound is a potent and versatile chemical weapon in the defensive arsenal of several insect species. Its irritant and repellent properties, mediated through its reactive aldehyde functionalities, provide effective protection against a range of predators. While significant progress has been made in understanding its natural occurrence and role in chemical communication, further research is needed to fully elucidate its biosynthetic pathway and the precise molecular mechanisms of its action.

Future research should focus on:

-

Quantitative Efficacy: Determining the LD50 and effective repellent concentrations of this compound and its stereoisomers against a wider range of predators.

-

Receptor Identification: Unraveling the specific olfactory receptors and TRP channels that mediate the aversive response to this compound in different predator species.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes involved in the biosynthesis of this compound in insects.

-

Drug Development: Exploring the potential of this compound and its derivatives as novel, environmentally friendly insect repellents or as lead compounds for the development of new pharmaceuticals targeting TRP channels or other neuronal receptors.

A deeper understanding of the biological role of this compound will not only provide valuable insights into the intricate world of insect chemical ecology but also pave the way for innovative applications in pest management and human health.

References

- 1. The Ant Who Cried Wolf? Short-Term Repeated Exposure to Alarm Pheromone Reduces Behavioral Response in Argentine Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 3. Developmental and geographical variation in the chemical defense of the walkingstick insect Anisomorpha buprestoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defensive Spray of a Phasmid Insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPA1 Mediates the Noxious Effects of Natural Sesquiterpene Deterrents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dolichodial and its Significance in the Genus Iridomyrmex

Executive Summary

Dolichodial is a monocyclic monoterpene dialdehyde belonging to the iridoid class of secondary metabolites.[1] First isolated from ants of the Dolichoderus and Iridomyrmex genera in 1960, this compound is a key component of their defensive secretions.[1] The genus Iridomyrmex, commonly known as rainbow ants, utilizes this compound and its stereoisomers for defense and, in some cases, as chemical signals influencing social behaviors like necrophoresis.[2][3] This guide provides a comprehensive overview of this compound's chemical characteristics, its prevalence and function within Iridomyrmex, and the experimental methodologies used for its study. The unique biological activities of this compound present potential avenues for research in pest management and drug discovery.

Chemical Properties of this compound

This compound (C₁₀H₁₄O₂) is a monoterpenoid characterized by a five-membered ring with three asymmetric carbon atoms, leading to the existence of four diastereomeric pairs of enantiomers.[4] Its structure features two reactive aldehyde groups, which are key to its biological activity.[4] The various stereoisomers, including anisomorphal and peruphasmal, are found in different insect species and even some plants.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molar Mass | 166.22 g·mol⁻¹ | [4][6] |

| IUPAC Name | 2-Methyl-5-(3-oxo-1-propen-2-yl)cyclopentanecarbaldehyde | [4] |

| Boiling Point | 528.02 K (Joback Calculated) | [6] |

| logP (Octanol/Water) | 1.603 (Crippen Calculated) | [6] |

| CAS Number | 60478-52-6 (for (-)-Dolichodial) |[4] |

Presence and Role in the Genus Iridomyrmex

The genus Iridomyrmex belongs to the subfamily Dolichoderinae and is ecologically dominant in its native Australia.[2] Many species are known for their aggressive nature and potent chemical defenses, which are largely based on iridoids produced in their anal glands.[2][7] These compounds can be sprayed at intruders, acting as effective repellents and toxins.[2]

This compound and related iridoids are the primary defensive chemicals for many Iridomyrmex species.[7][8] The biosynthesis of these compounds in insects is thought to have evolved independently from the well-studied pathways in plants.[9]

Beyond simple defense, these chemicals mediate complex behaviors. In the Argentine ant (Linepithema humile, formerly Iridomyrmex humilis), this compound and iridomyrmecin act as "life signals."[3] Their presence on the cuticle of a live or freshly killed ant inhibits necrophoresis (corpse-carrying behavior).[3] These volatile compounds dissipate within an hour of death, and their absence triggers nestmates to remove the corpse, preventing the spread of pathogens.[3]

Table 2: Key Iridoids Identified in Various Iridomyrmex Species

| Species | Compound(s) Identified | Key Function(s) | Reference(s) |

|---|---|---|---|

| Iridomyrmex purpureus | Iridodials, this compound, Actinidine | Defense, Alarm Pheromones | [8][9] |

| Iridomyrmex humilis | Iridomyrmecin, this compound | Defense, Antibiotic, Insecticidal, Necrophoresis Inhibition | [3][7] |

| Iridomyrmex detectus | Iridodial, Methylheptenone | Defense | [7] |

| Iridomyrmex conifer | Iridodial, Methylheptenone | Defense | [7] |

| Iridomyrmex nitidus | Iridolactone | Defense |[7] |

Experimental Methodologies

The study of this compound and other iridoids from Iridomyrmex involves a multi-step process of extraction, separation, and characterization.

Extraction and Isolation Protocol

-

Sample Collection: Worker ants of a target Iridomyrmex species are collected and either processed immediately or flash-frozen for later analysis.

-

Solvent Extraction: Whole ants, or dissected anal glands, are submerged in a non-polar organic solvent such as methylene chloride or hexane. The mixture is agitated to facilitate the extraction of cuticular and glandular compounds.

-

Filtration and Concentration: The solvent extract is filtered to remove solid ant material. The resulting solution is then concentrated, often under a gentle stream of nitrogen, to reduce the volume and increase the concentration of the target analytes.

-

Purification (Optional): For isolation of pure compounds, techniques like Thin-Layer Chromatography (TLC) or column chromatography may be employed to separate the crude extract into fractions.[3]

Characterization and Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds like this compound. The concentrated extract is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column. The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum "fingerprint" for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or confirmation of structure, NMR is used. This requires a larger quantity of purified material but provides definitive structural information, including stereochemistry.

Potential for Drug Development and Other Applications

The biological activities of iridoids are diverse and well-documented, ranging from anti-inflammatory and antimicrobial to cytotoxic effects.[10] The insecticidal and antibiotic properties of compounds like iridomyrmecin, first noted by Pavan in the 1940s and 50s, highlight their potential as sources for novel bio-insecticides.[7] The reactivity of the dialdehyde functional groups in this compound suggests a mechanism of action that may involve covalent bonding with biological macromolecules, a feature that could be explored in drug design. While research into the direct pharmaceutical applications of this compound is limited, the broader class of iridoids is a recognized source of pharmacologically active compounds.[10]

Conclusion

This compound is a significant natural product that plays a critical role in the chemical ecology of Iridomyrmex ants. Its function as a potent defensive agent and a nuanced chemical signal demonstrates the sophistication of insect chemical communication. The established methodologies for its extraction and analysis provide a robust framework for future research into its biosynthesis, ecological roles, and potential applications. For drug development professionals, this compound and related iridoids from ants represent an untapped source of bioactive compounds whose mechanisms of action and therapeutic potential warrant further investigation.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. Iridomyrmex - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pathway evolution [ice.mpg.de]

- 10. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

Review of iridoid compounds including Dolichodial

An In-depth Technical Guide to Iridoid Compounds and the Case of Dolichodial For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of iridoid compounds, a diverse class of monoterpenoids with significant pharmacological potential. It covers their biosynthesis, key biological activities, and the signaling pathways they modulate. A special focus is placed on this compound as a representative member of this class. The guide includes structured data tables for quantitative comparison and detailed experimental protocols for key assays, designed to be a valuable resource for professionals in the field of natural product research and drug development.

Introduction to Iridoid Compounds

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[1] This core structure is derived from the cyclization of a C10 isoprenoid precursor.[2] Found widely throughout the plant kingdom, particularly in families such as Lamiaceae, Rubiaceae, and Scrophulariaceae, iridoids play a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] They are typically found as glycosides, most commonly linked to glucose at the C-1 position.[4][5]

Structurally, iridoids can be categorized into several groups:

-

Iridoid Glycosides: The most common form, where a sugar moiety is attached.

-

Secoiridoids: Characterized by the cleavage of the bond between C-7 and C-8 of the cyclopentane ring.

-